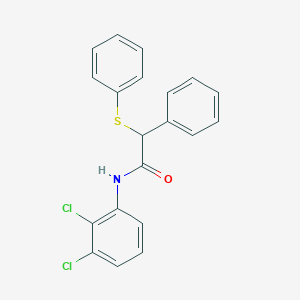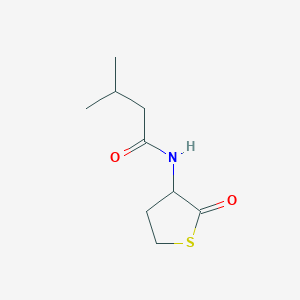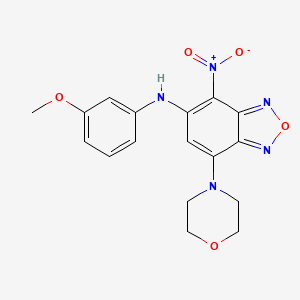![molecular formula C19H21N3O3 B3953036 (4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3953036.png)
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone
Übersicht
Beschreibung
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone, also known as MN-305, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. MN-305 belongs to the class of arylalkylamines and has been found to exhibit a range of biological activities, making it a promising candidate for further research and development.
Wirkmechanismus
The exact mechanism of action of (4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to a reduction in inflammation and oxidative stress. It has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, protect against neurotoxicity, and inhibit tumor growth. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has several advantages as a pharmacological agent. It is relatively easy to synthesize and has been found to exhibit a range of biological activities, making it a promising candidate for further research and development. However, this compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. This compound also has limited bioavailability, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on (4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone. One area of interest is the development of more efficient synthesis methods to improve yields and reduce the use of hazardous reagents. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted pharmacological agents. Additionally, further research is needed to evaluate the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-5-15(6-4-14)19(23)17-13-16(22(24)25)7-8-18(17)21-11-9-20(2)10-12-21/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYRMLLWMCTTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3952954.png)

![1-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-3-piperidinol](/img/structure/B3952961.png)
![4,4-dimethyl-3-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3952973.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3952974.png)


![N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3952996.png)
![1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B3952999.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B3953023.png)
![N-(2-ethoxyphenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}malonamide](/img/structure/B3953025.png)
![2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953030.png)
